Procurcumenol

Description

Contextualization of Sesquiterpenoids within Natural Product Chemistry

Natural product chemistry is a field dedicated to the isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. Within this vast discipline, terpenoids represent one of the largest and most diverse classes of organic compounds. Sesquiterpenoids, which are a subclass of terpenoids, are built from three isoprene (B109036) units and have a 15-carbon skeleton. These compounds are widely distributed in the plant and marine kingdoms and exhibit a remarkable diversity of chemical structures, including acyclic, monocyclic, bicyclic, and tricyclic systems. researchgate.net

The structural complexity of sesquiterpenoids contributes to their wide range of biological activities. researchgate.net Historically, natural products have been a cornerstone of drug discovery, with many clinically used drugs being either natural products or their derivatives. nih.govelsevier.com Sesquiterpenoids, in particular, have shown promise as therapeutic agents, with research demonstrating their potential in decreasing the progression of cancer. nih.gov Their ability to interact with various cellular targets makes them valuable leads for the development of new pharmaceuticals. The ongoing exploration of sesquiterpenoids continues to unveil novel compounds with significant pharmacological properties, underscoring their importance in medicinal chemistry.

Overview of Curcuma Species as a Source of Bioactive Compounds

The genus Curcuma, belonging to the Zingiberaceae family, comprises numerous perennial rhizomatous species that are widely distributed throughout tropical and subtropical regions. tandfonline.com These plants, particularly their rhizomes, have been integral to traditional medicine systems for centuries, used to treat a variety of ailments. tandfonline.com The medicinal applications of Curcuma species are attributed to their rich and diverse phytochemical composition.

Phytochemical analyses of various Curcuma species have revealed a wealth of bioactive compounds, primarily terpenoids and curcuminoids. nih.gov To date, over 700 compounds have been identified from 32 Curcuma species, with terpenoids being the most abundant group. nih.gov Among the well-studied species, Curcuma longa (turmeric) is known for its high content of curcuminoids, including curcumin (B1669340), demethoxycurcumin, and bisdemethoxycurcumin. nih.gov Other species, such as Curcuma zedoaria, are recognized as sources of various sesquiterpenoids, including procurcumenol. medchemexpress.com The diverse array of compounds found in Curcuma species contributes to their broad spectrum of pharmacological activities, which include anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. tandfonline.comnih.gov

Significance of this compound in Current Preclinical Research

This compound, a specific sesquiterpenoid isolated from the rhizomes of Curcuma zedoaria, has emerged as a compound of significant interest in preclinical research. medchemexpress.com Its investigation has been driven by the ethnopharmacological uses of its source plant and the promising biological activities demonstrated in various experimental models. Current research focuses on elucidating the mechanisms of action underlying its therapeutic effects, particularly in the areas of neuroprotection and antioxidant activity. medchemexpress.com

Preclinical studies have indicated that this compound possesses notable neuroprotective and antioxidant properties. medchemexpress.com Research has also highlighted its significant inhibitory effect on platelet aggregation in vitro. medchemexpress.com These findings suggest that this compound may have the potential for development as a therapeutic agent for conditions associated with oxidative stress, neurodegeneration, and thrombotic events. The ongoing preclinical evaluation of this compound is crucial for validating its therapeutic potential and providing a scientific basis for its possible future clinical applications.

Detailed Research Findings on this compound

The following table summarizes key preclinical research findings on the biological activities of this compound.

| Biological Activity | Experimental Model | Key Findings |

| Neuroprotective | Not specified in search results | Possesses neuroprotective activity. medchemexpress.com |

| Antioxidant | Not specified in search results | Demonstrates antioxidant activity. medchemexpress.com |

| Anti-platelet Aggregation | In vitro | Shows a significant inhibitory effect on platelet aggregation. medchemexpress.com |

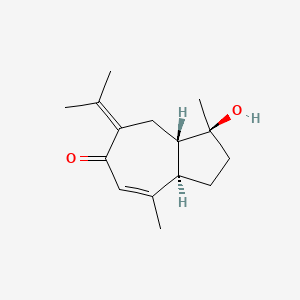

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,3aS,8aR)-3-hydroxy-3,8-dimethyl-5-propan-2-ylidene-2,3a,4,8a-tetrahydro-1H-azulen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9(2)12-8-13-11(5-6-15(13,4)17)10(3)7-14(12)16/h7,11,13,17H,5-6,8H2,1-4H3/t11-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBOHEXDGUVIIY-WHOFXGATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(C)C)CC2C1CCC2(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C(=C(C)C)C[C@H]2[C@H]1CC[C@]2(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944312 | |

| Record name | 3-Hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-2,3,3a,4,5,8a-hexahydroazulen-6(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21698-40-8 | |

| Record name | Procurcumenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21698-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procurcumenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021698408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-2,3,3a,4,5,8a-hexahydroazulen-6(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROCURCUMENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C46YDH55ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Isolation Methodologies in Academic Research

Isolation from Natural Sources

Procurcumenol has been identified and isolated from several plant species, primarily within the Curcuma genus of the ginger family (Zingiberaceae). Research has established its presence in the rhizomes of these plants, which are often used in traditional medicine.

Curcuma zedoaria Rhizomes as Primary Source

Curcuma zedoaria, commonly known as white turmeric, is a well-documented primary source of this compound. medchemexpress.comnih.govrsc.org The rhizomes of this plant are rich in a variety of terpenoids, and numerous studies have successfully isolated this compound from this source. medchemexpress.comnih.govrsc.org Its identification in C. zedoaria has led to further investigations into its biological activities.

Identification in Other Curcuma Species

Beyond C. zedoaria, scientific investigations have confirmed the presence of this compound in the rhizomes of other Curcuma species. These include:

Curcuma heyneana : Research on the chemical constituents of C. heyneana rhizomes has led to the successful isolation of this compound along with other sesquiterpenes. jocpr.comnih.gov

Curcuma phaeocaulis : this compound has been reported as a constituent of C. phaeocaulis. medchemexpress.comnih.gov Chemical investigations of this species have resulted in the isolation of this compound. researchgate.net

Curcuma kwangsiensis : Studies on the chemical composition of this species have also identified this compound as one of its components. nih.gov

Curcuma wenyujin : this compound has been isolated from the essential oil of C. wenyujin. researchgate.net This species is recognized as a member of the Curcuma zedoaria family. mdpi.comnih.gov

The following table summarizes the occurrence of this compound in these Curcuma species as documented in academic research.

| Species | Plant Part | Reference |

| Curcuma zedoaria | Rhizomes | medchemexpress.comnih.govrsc.org |

| Curcuma heyneana | Rhizomes | jocpr.comnih.gov |

| Curcuma phaeocaulis | Rhizomes | medchemexpress.comnih.govresearchgate.net |

| Curcuma kwangsiensis | Root Tubers | nih.gov |

| Curcuma wenyujin | Rhizomes | researchgate.net |

Extraction and Purification Techniques

The isolation of this compound for research purposes involves a multi-step process that begins with extraction from the plant material, followed by purification to obtain the compound in a pure form.

Solvent Extraction Protocols in Laboratory Settings

Solvent extraction is a fundamental step in isolating this compound from its natural sources. The choice of solvent is critical and is based on the polarity of the target compound.

Sequential Extraction Procedures

In academic research, a common approach is sequential extraction, where the dried and powdered plant material is subjected to a series of solvents with increasing polarity. This method allows for a graded separation of compounds based on their solubility. A typical sequence involves the use of n-hexane, dichloromethane (B109758), ethyl acetate (B1210297), and methanol (B129727). nih.govresearchgate.net

For instance, dried rhizomes of Curcuma zedoaria have been powdered and extracted sequentially. nih.govresearchgate.net The process begins with a non-polar solvent like n-hexane to extract non-polar compounds. This is followed by extraction with solvents of intermediate polarity, such as dichloromethane and ethyl acetate, and finally with a polar solvent like methanol to extract the more polar constituents. The this compound-containing fraction is then taken forward for further purification.

The table below outlines a representative sequential extraction protocol.

| Step | Solvent | Polarity | Target Compounds |

| 1 | n-Hexane | Non-polar | Lipids, waxes, non-polar terpenoids |

| 2 | Dichloromethane | Intermediate | Terpenoids, some alkaloids |

| 3 | Ethyl Acetate | Intermediate | Terpenoids, phenolics, flavonoids |

| 4 | Methanol | Polar | Polar glycosides, polar flavonoids |

Chromatographic Separation Methods for Research Isolation

Following initial solvent extraction, the crude extract containing this compound is subjected to various chromatographic techniques to isolate the pure compound. Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Commonly employed methods for the isolation of this compound include:

Column Chromatography: This is a widely used technique where the crude extract is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel. nih.gov A solvent or a mixture of solvents (eluent) is passed through the column, and the components separate based on their affinity for the adsorbent and solubility in the eluent. Fractions are collected and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing the target compound. In the isolation of this compound from C. zedoaria, the n-hexane crude extract was subjected to column chromatography over silica gel, eluting with a mixture of n-hexane and ethyl acetate with increasing polarity. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that uses high pressure to pass the solvent through a column containing fine particles of the stationary phase. This results in higher resolution and faster separation times. It can be used for both analytical quantification and preparative isolation of compounds like this compound.

High-Performance Thin Layer Chromatography (HPTLC): HPTLC is a sophisticated form of thin-layer chromatography that provides better separation and resolution. It has been utilized for the purification of fractions obtained from column chromatography to yield pure this compound. nih.gov

The following table summarizes the chromatographic methods used in the isolation of this compound.

| Chromatographic Method | Principle of Separation | Application in this compound Isolation |

| Column Chromatography | Adsorption and partitioning | Initial purification of crude extracts |

| Thin Layer Chromatography (TLC) | Adsorption and partitioning | Monitoring fractions from column chromatography |

| High-Performance Liquid Chromatography (HPLC) | Adsorption, partitioning, ion exchange, size exclusion | Final purification and quantification |

| High-Performance Thin Layer Chromatography (HPTLC) | Adsorption and partitioning | Purification of semi-pure fractions |

Silica Gel Column Chromatography

Silica gel column chromatography is a fundamental and widely used technique for the initial fractionation of crude plant extracts containing this compound. nih.gov This method separates compounds based on their polarity. The crude extract is loaded onto a column packed with silica gel, and a solvent or a gradient of solvents (mobile phase) is passed through the column to elute the compounds. Less polar compounds, like many sesquiterpenoids, are typically eluted with non-polar solvent systems.

In one study, a hexane (B92381) extract of Curcuma zedoaria rhizomes was subjected to silica gel column chromatography, eluting with a gradient of hexane enriched with increasing percentages of ethyl acetate. This process yielded multiple fractions, with this compound being isolated from fractions 15 and 16 after further purification steps, resulting in a yield of 8.9 mg. nih.gov Another study also successfully isolated this compound from C. zedoaria using this technique. bohrium.com Common solvent systems used for the separation of sesquiterpenoids from Curcuma species include petroleum ether-ethyl acetate and chloroform-methanol mixtures. nih.gov

| Plant Source | Extract Type | Mobile Phase System | Research Finding | Reference |

|---|---|---|---|---|

| Curcuma zedoaria | Hexane | Hexane with increasing percentages of Ethyl Acetate (EtOAc) | This compound (8.9 mg) was isolated from the combined fractions 15 and 16 after further purification. | nih.gov |

| Curcumae Rhizoma (general) | Organic Solvent | Petroleum ether-EtOAc; Chloroform-Methanol (CHCl₃-MeOH) | Listed as a primary and effective method for the purification of sesquiterpenoids like this compound. | nih.govsemanticscholar.org |

Preparative Thin Layer Chromatography (PTLC)

Preparative Thin Layer Chromatography (PTLC) is often used as a subsequent purification step for fractions obtained from column chromatography. nih.govnih.gov This technique utilizes a glass plate coated with a thin layer of adsorbent, such as silica gel. The enriched fraction is applied as a band, and the plate is developed in a chamber containing a suitable mobile phase. The separated bands of compounds are then visualized (e.g., under UV light) and scraped from the plate for extraction.

Several studies have documented the successful use of PTLC in the final purification stages of this compound. In one instance, fractions from a silica gel column were further purified by PTLC using a mobile phase of n-hexane/ethyl acetate (8:1) to yield 5.4 mg of this compound. mdpi.com Another research effort employed PTLC on column fractions with a toluene-ethyl acetate (95:5) solvent system to afford this compound. researchgate.net

| Plant Source | Starting Material | Stationary Phase | Mobile Phase System | Yield | Reference |

|---|---|---|---|---|---|

| Curcuma zedoaria | Fraction from silica gel column | Silica Gel | n-hexane/Ethyl Acetate (8:1) | 5.4 mg | mdpi.com |

| Curcuma zedoaria | Fraction from silica gel column | Silica Gel | Not specified | Part of the final purification of an 8.9 mg sample. | nih.gov |

| Curcuma zedoaria | Column fractions eluted with 10% EtOAc in petroleum ether | Silica Gel | Toluene-Ethyl Acetate (95:5) | Not specified | researchgate.net |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purification of natural products. For preparative purposes, HPLC can provide high resolution and purity. The use of HPLC for the purification of sesquiterpenoids, including this compound, from Curcumae Rhizoma has been noted in academic reviews. nih.govalliedacademies.org One study investigating the constituents of C. zedoaria reported the use of HPLC with both silica and ODS columns for the separation of various compounds, listing this compound among the successful isolates. bohrium.com

| Plant Source | Column Type Mentioned | Research Context | Reference |

|---|---|---|---|

| Curcuma zedoaria | Silica and ODS | This compound was listed as one of several compounds isolated using HPLC. | bohrium.com |

| Curcumae Rhizoma (general) | Not specified | HPLC is cited as a key purification technique for sesquiterpenoids from this source. | nih.govsemanticscholar.orgalliedacademies.org |

Reversed-Phase C18 Silica Gel Column Chromatography

Reversed-phase chromatography is a powerful variant of column chromatography where the stationary phase (e.g., C18-bonded silica) is non-polar, and the mobile phase is polar (typically a mixture of water and a solvent like methanol or acetonitrile). This technique is particularly effective for separating compounds with moderate to low polarity. Review articles on the chemical constituents of Curcumae Rhizoma identify reversed-phase C18 silica gel column chromatography as one of the primary methods employed for the purification of its diverse sesquiterpenoids. nih.govsemanticscholar.org

Sephadex LH-20 Column Chromatography

Sephadex LH-20 is a versatile gel filtration medium used for separating molecules based on size in both aqueous and organic solvents. Due to its lipophilic and hydrophilic nature, it is exceptionally well-suited for the purification of small molecules like terpenoids. nih.gov Its application in the isolation of this compound has been specifically reported. One study on the chemical constituents of Curcuma wenyujin successfully used silica gel column chromatography in combination with Sephadex LH-20 chromatography to isolate this compound. biocrick.com This indicates its role as a critical polishing step to separate this compound from other closely related compounds.

ODS Column Chromatography

Octadecylsilane (ODS or C18) is the most common stationary phase used in reversed-phase chromatography. ODS column chromatography, whether in low-pressure or high-performance (HPLC) formats, is a key tool for purifying natural products. Its use in the separation of sesquiterpenoids from Curcuma species is well-established. nih.govsemanticscholar.orgalliedacademies.org Specifically, research on C. zedoaria has noted the use of HPLC with ODS columns in the successful isolation of this compound, highlighting the effectiveness of this reversed-phase technique for its purification. bohrium.com

Structural Elucidation and Stereochemical Characterization Research

Spectroscopic Analysis for Structural Determination

Spectroscopic methods are indispensable tools for determining the precise arrangement of atoms within a molecule, identifying functional groups, and establishing connectivity. For Procurcumenol, both one-dimensional (1D) and two-dimensional (2D) NMR, along with various mass spectrometry techniques, have been employed.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both 1H NMR and 13C NMR spectra are crucial for structural elucidation.

One-dimensional NMR experiments, specifically 1H NMR and 13C NMR, offer fundamental data regarding the types and numbers of protons and carbons present, their chemical environments, and their direct connectivity. For this compound, these spectra have revealed characteristic signals that aid in its identification.

The 1H NMR spectrum of this compound, typically recorded in solvents like CDCl3, exhibits signals corresponding to its various proton types. For instance, in a 400 MHz spectrum, characteristic signals include a proton at δ 5.88 ppm (dd, J = 2.7, 1.3 Hz, H-9), a proton at δ 2.61 ppm (d, J = 15.9 Hz, H-6a), and another at δ 2.38 ppm (d, J = 10.6 Hz, H-1). The presence of methyl groups is indicated by singlets at δ 1.88 ppm (CH3-15), δ 1.78 ppm (CH3-13), δ 1.76 ppm (CH3-12), and δ 1.25 ppm (CH3-14) e-nps.or.kr.

The 13C NMR spectrum provides information about the carbon skeleton. In a 100 MHz spectrum in CDCl3, key carbon signals for this compound include those for C-1 at δ 50.7 ppm, C-4 at δ 80.5 ppm, C-8 (a carbonyl carbon) at δ 199.3 ppm, and C-9 (part of a double bond) at δ 129.4 ppm. The methyl carbons are observed in the range of δ 21.5 to 24.5 ppm e-nps.or.kr.

Table 1: Key 1H and 13C NMR Data for this compound

| Position | 1H NMR (δ, ppm) e-nps.or.kr | Multiplicity/J e-nps.or.kr | 13C NMR (δ, ppm) e-nps.or.kr | Assignment e-nps.or.kr |

| H-1 | 2.38 | d (10.6 Hz) | C-1 | 50.7 |

| H-6a | 2.61 | d (15.9 Hz) | C-6 | 28.8 |

| H-9 | 5.88 | dd (2.7, 1.3 Hz) | C-9 | 129.4 |

| CH3-12 | 1.76 | s | C-12 | 21.5 |

| CH3-13 | 1.78 | s | C-13 | 22.6 |

| CH3-14 | 1.25 | s | C-14 | 24.5 |

| CH3-15 | 1.88 | s | C-15 | 23.6 |

| C-4 | - | - | 80.5 | - |

| C-8 | - | - | 199.3 | - |

| C-10 | - | - | 155.1 | - |

| C-11 | - | - | 136.5 | - |

To confirm the connectivity and establish the complete structure of this compound, various 2D NMR techniques are employed. These include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY).

COSY (Correlation Spectroscopy): This technique reveals proton-proton couplings, allowing for the identification of adjacent protons and the mapping of the carbon skeleton through spin systems researchgate.netresearchgate.net.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons, aiding in the assignment of proton signals to their corresponding carbon atoms researchgate.netresearchgate.netrsc.org.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity between protons. This is vital for determining the relative stereochemistry of the molecule, indicating which protons are close to each other in three-dimensional space researchgate.netresearchgate.netrsc.org.

These 2D NMR experiments, when analyzed in conjunction with 1D data, provide a comprehensive map of the molecule, allowing for unambiguous structural assignment e-nps.or.krneelain.edu.sdresearchgate.net.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which are critical for determining its molecular formula and identifying structural features.

GC-MS is a powerful technique for separating and identifying volatile compounds. For this compound, GC-MS analysis has yielded characteristic retention times and mass-to-charge (m/z) ratios.

The molecular ion peak (M+) for this compound is typically observed at m/z 234, corresponding to its molecular formula C15H22O2 acgpubs.orgaip.orgum.edu.my. Fragmentation patterns provide further structural clues. For instance, GC-MS analysis has reported a retention time (RT) of approximately 18.13 minutes with a molecular ion at m/z 234, accompanied by fragment ions at m/z 216, 123, 105, 91, 43, and 41 acgpubs.org. Another study reported an RT of 16.8 minutes with M+ at m/z 234 and fragments at m/z 135, 121, 107, and 43 clockss.org. These fragmentation patterns are consistent with the proposed sesquiterpenoid structure of this compound.

Table 2: GC-MS Data for this compound

| Technique | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| GC-MS | 18.13 | 234 (M+) | 216, 123, 105, 91, 43, 41 | acgpubs.org |

| GC-MS | 16.8 | 234 (M+) | 135, 121, 107, 43 | clockss.org |

LC-MS techniques, including High-Resolution LC-MS (HR-LC-MS), are employed to determine the exact mass of the molecular ion, thereby confirming the elemental composition (molecular formula) with high accuracy. LC-MS analysis of Curcuma longa extracts, for example, identified this compound via its protonated molecule [M+H]+ at m/z 235 and adduct ions [M+Na]+ at m/z 257 academicjournals.org. HR-LC-MS analysis provides even more precise mass measurements, crucial for distinguishing between compounds with similar nominal masses and for confirming the molecular formula C15H22O2 researchgate.netrsc.org.

Stereochemical Characterization

Determining the stereochemistry (the three-dimensional arrangement of atoms) of this compound is a critical aspect of its structural elucidation. While specific detailed stereochemical assignments for this compound are not always explicitly detailed in all snippets, the methods used for related compounds from the same sources provide insight into the approaches taken.

Optical Rotation: Measurement of optical rotation ([α]D) can provide an initial indication of chirality and the enantiomeric nature of a compound when compared to literature values for known stereoisomers clockss.org.

Modified Mosher's Method: This chemical derivatization technique, involving the esterification of hydroxyl groups with chiral reagents like Mosher's acid chloride ((R)- or (S)-MTPA-Cl), allows for the determination of absolute configurations at chiral centers by analyzing the resulting diastereomeric esters using NMR researchgate.net.

Density Functional Theory (DFT) Calculations: Computational methods like DFT are increasingly used to predict spectroscopic properties, including NMR chemical shifts and CD spectra, which can then be compared with experimental data to assign absolute stereochemistry nih.gov.

NOESY NMR: As mentioned earlier, NOESY experiments can reveal through-space proximity of protons, aiding in the determination of relative stereochemistry, which can then be correlated with absolute stereochemistry through other methods or by comparison with known compounds researchgate.netresearchgate.netrsc.org.

PubChem lists several IUPAC names for this compound that include stereochemical descriptors, such as "(1S,3aR,8aS)-1-hydroxy-1,4-dimethyl-7-propan-2-ylidene-3,3a,8,8a-tetrahydro-2H-azulen-6-one" nih.gov, indicating that its absolute stereochemistry has been established through rigorous spectroscopic and potentially computational analyses.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a critical tool for determining the exact mass of a molecule, thereby providing its elemental composition. For this compound (C15H22O2), HR-ESI-MS has been instrumental in confirming its molecular formula. Studies have reported the detection of protonated molecules ([M+H]+) or sodiated molecules ([M+Na]+) that precisely match the calculated mass for its molecular formula, C15H22O2, which has a monoisotopic mass of approximately 234.1620 Da. For instance, ESI-MS has detected ions at m/z 235 [M+H]+ mdpi.com. While specific HR-ESI-MS data for this compound's elemental composition is not exhaustively detailed in all snippets, the technique is consistently applied in the characterization of Curcuma sesquiterpenoids, confirming their molecular weights and aiding in structural assignments jst.go.jpub.edu.

Infrared (IR) Spectroscopy

Table 1: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm−1) | Reference |

| Hydroxyl (-OH) | 3403-3430 | mdpi.comjst.go.jpacgpubs.org |

| Carbonyl (C=O) | 1646-1712 | mdpi.comacgpubs.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to detect chromophores, which are structural features that absorb light in the UV-Vis region, typically involving conjugated π-electron systems. For this compound, UV-Vis spectroscopy helps in identifying the presence and extent of unsaturation within the molecule. Studies have reported absorption maxima (λmax) in methanol (B129727), such as at 248 nm and 275 nm with associated log ε values mdpi.com, and at 204.0 nm acgpubs.org. These absorptions suggest the presence of conjugated systems, likely involving double bonds and carbonyl groups within the sesquiterpenoid structure.

Table 2: UV-Vis Absorption Maxima for this compound

| Solvent | λmax (nm) | log ε | Reference |

| MeOH | 248 | 3.90 | mdpi.com |

| MeOH | 275 | 3.75 | mdpi.com |

| MeOH | 204.0 | 1.16 | acgpubs.org |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light by chiral compounds, providing information about their absolute configuration and conformational properties. In the study of sesquiterpenoids like this compound, which possess multiple chiral centers, CD spectroscopy is crucial for assigning absolute configurations, often in conjunction with other methods like X-ray crystallography or by comparison with known compounds jst.go.jpacs.orgscience.govresearchgate.net. The analysis of CD spectra helps in distinguishing between enantiomers and in confirming the specific spatial arrangement of atoms around chiral centers.

Crystallographic Analysis for Absolute Configuration Determination

Single-crystal X-ray diffraction analysis is considered the gold standard for unequivocally determining the three-dimensional structure and absolute configuration of crystalline organic compounds. This technique relies on the diffraction of X-rays by the electron clouds of atoms within a crystal lattice. For molecules like this compound, which are composed of light atoms (carbon, hydrogen, oxygen), determining absolute configuration can be challenging but is achievable through methods exploiting anomalous dispersion effects. While direct X-ray crystallographic data for this compound itself is not extensively detailed in the provided snippets, the method is widely applied to confirm the absolute configurations of related sesquiterpenoids isolated from Curcuma species acs.orgresearchgate.netresearchgate.netmit.eduresearchgate.net. It is noted that this compound has been identified as compound 16 in some studies where X-ray diffraction was used for absolute configuration determination of related compounds chemfaces.com. The ability to obtain high-quality single crystals is a prerequisite for this analysis, and modern techniques allow for the determination of absolute configuration even in the absence of heavy atoms researchgate.netmit.edu.

Stereochemical Analysis of this compound and its Isomers

Sesquiterpenoids, including this compound, are characterized by their complex polycyclic structures often containing multiple stereogenic centers. This inherent complexity leads to the existence of various stereoisomers, including enantiomers and diastereoisomers, which can exhibit distinct biological activities.

The structural diversity of sesquiterpenoids means that compounds like this compound can exist as different stereoisomers. Studies have identified epimers and other stereoisomers, such as epithis compound, alongside this compound, isolated from species like Curcuma longa researchgate.net. The presence of multiple chiral carbons in the guaiane (B1240927) skeleton of sesquiterpenoids inherently allows for the formation of numerous stereoisomers, including enantiomers and diastereoisomers nih.gov. Distinguishing these isomers is critical, as they can differ significantly in their physical properties and biological effects. Techniques such as chiral chromatography, NMR spectroscopy (including NOESY experiments), and CD spectroscopy are vital for analyzing and differentiating these stereochemical variations nih.govmasterorganicchemistry.com.

Biosynthetic Pathways and Preclinical Metabolic Studies

Metabolic Transformations of Procurcumenol in Preclinical Models

Characterization of Metabolic Pathways

Hydrogenation and Oxidation Reactions

Studies investigating the metabolism of sesquiterpenoid components found in Curcumae Radix extracts in preclinical models have identified hydrogenation and oxidation as significant metabolic pathways nih.govfrontiersin.org. These reactions are fundamental in altering the chemical structure of xenobiotics and natural products within biological systems, influencing their bioavailability, activity, and excretion.

In the context of Curcumae Radix metabolism, a comprehensive analysis of serum components and their metabolites revealed that hydrogenation and oxidation were among the primary metabolic pathways observed for sesquiterpenoids nih.govfrontiersin.org. While specific experimental data detailing the hydrogenation or oxidation of isolated this compound are not extensively detailed in the reviewed literature, these general transformations are indicative of how sesquiterpenoids are processed. For instance, the conversion of certain sesquiterpene ketones to hydroxylated or more oxidized forms is a known metabolic process scribd.comnih.gov.

Deoxygenation and Desaturation Processes

Deoxygenation and desaturation are critical processes in the metabolic modification of natural products, often leading to changes in lipophilicity and biological activity. Research on the metabolic fate of sesquiterpenoids within Curcumae Radix has indicated that these transformations may also occur nih.govfrontiersin.org.

A broad metabolomic study on Curcumae Radix components in preclinical models suggested that deoxygenation and desaturation are among the metabolic pathways involved in the transformation of sesquiterpenoids nih.govfrontiersin.org. These findings, which utilized isothis compound (B3026587) as a representative component for pathway analysis, imply that such modifications could be part of the broader metabolic landscape for this compound and related sesquiterpenoids within a biological system. However, specific experimental evidence detailing the deoxygenation or desaturation of this compound itself remains limited.

Ketone Formation, Demethylation, and Carboxylation Mechanisms

The metabolic profile of sesquiterpenoids can include the formation of ketones, the removal of methyl groups (demethylation), and the addition of carboxyl groups (carboxylation). These biochemical reactions are often catalyzed by specific enzyme systems within the body.

Studies on the metabolism of Curcumae Radix have broadly listed ketone formation, demethylation, and carboxylation as potential metabolic pathways for its sesquiterpenoid constituents nih.govfrontiersin.org. For example, demethylation has been observed in the metabolism of various natural products, including terpenoids, and can significantly alter their properties science.govmdpi.com. Similarly, carboxylation and ketone formation are recognized modifications in the biotransformation of complex organic molecules by enzymes like cytochrome P450 monooxygenases jst.go.jpnih.gov. While these studies suggest the possibility of these transformations occurring for this compound, direct experimental data isolating this compound and demonstrating these specific metabolic reactions remain scarce in the provided literature.

Investigation of Biological Activities and Molecular Mechanisms in Preclinical Research

Cytotoxicity and Antitumor Mechanisms in Cell Lines

Preclinical studies have evaluated procurcumenol's ability to inhibit the proliferation and induce cell death in various cancer cell lines. The compound's cytotoxic effects are often assessed using assays like the MTT assay, which measures cell metabolic activity.

Efficacy Against Leukemic Cell Lines (e.g., WEHI-3, HL-60)

Research has indicated that this compound exhibits cytotoxic activity against certain leukemic cell lines. In one study, this compound demonstrated the strongest inhibition against mouse myelomonocytic leukemia cells (WEHI-3) with an IC50 value of 25.6 µM. It also showed inhibitory effects against human promyelocytic leukemia cells (HL-60), with an IC50 value of 106.8 µM neelain.edu.sd. These findings suggest a differential sensitivity of leukemic cell lines to this compound.

Table 1: Cytotoxicity of this compound Against Leukemic Cell Lines

| Cell Line | IC50 (µM) | Reference |

| WEHI-3 | 25.6 | neelain.edu.sd |

| HL-60 | 106.8 | neelain.edu.sd |

Activity Against Colorectal Adenocarcinoma Cell Lines (e.g., DLD-1)

While specific studies detailing this compound's activity against the DLD-1 colorectal adenocarcinoma cell line were not explicitly found in the provided search results, other Curcuma species compounds have shown activity against colorectal cancer. For instance, curcumol (B1669341), a related sesquiterpenoid, demonstrated growth inhibition and induced apoptosis in LoVo colorectal cancer cells chemfaces.com. General studies on Curcuma zedoaria extracts have also shown antiproliferative effects against cell lines like HT-29 nih.govnih.gov. However, direct data for this compound against DLD-1 remains to be detailed in the reviewed literature.

Effects on Breast Cancer Cell Lines (e.g., MCF-7)

This compound has been investigated for its effects on breast cancer cell lines. Studies on compounds isolated from Curcuma zedoaria have evaluated their antiproliferative effects against the MCF-7 breast cancer cell line nih.govnih.gov. While curcumenone (B9321) and curcumenol (B1669339) were noted for strong antiproliferative activity against MCF-7 cells, this compound's specific IC50 values for this line were not detailed in the provided snippets nih.govnih.gov. However, the broader context of Curcuma zedoaria research suggests potential activity.

Studies on Non-Cancer Cell Lines (e.g., HUVEC)

The impact of this compound on non-cancerous cells is also a critical aspect of preclinical evaluation. Studies have tested compounds from Curcuma zedoaria against human umbilical vein endothelial cells (HUVEC), which are often used as a model for normal cells. This compound, along with other tested compounds from Curcuma zedoaria, exhibited cytotoxicity towards HUVEC cells, with this compound being noted as the most toxic among the tested sesquiterpenes in one study neelain.edu.sd. The IC50 values for this compound against HUVEC were not explicitly quantified in the provided text, but the general trend indicated toxicity neelain.edu.sd.

Table 2: Cytotoxicity of this compound Against Non-Cancer Cell Lines

| Cell Line | Effect on Cytotoxicity | Reference |

| HUVEC | Cytotoxic (most toxic among tested sesquiterpenes) | neelain.edu.sd |

Elucidation of Cell Death Pathways (e.g., Apoptosis Induction)

Research into the molecular mechanisms underlying this compound's cytotoxic effects has explored its role in inducing cell death, particularly apoptosis. While direct studies detailing this compound's specific apoptotic pathways are limited in the provided snippets, related compounds from Curcuma species, such as curcumol, have been shown to induce apoptosis in cancer cells. For example, curcumol induced apoptosis in LoVo colorectal cancer cells and activated hepatic stellate cells (HSCs) by interfering with the PI3K/NF-κB signaling pathway, leading to the cleavage of caspase-3 and PARP chemfaces.com. Curcumenone and curcumenol were also found to induce apoptotic cell death on MCF-7 cells nih.govnih.gov. The general anti-inflammatory action of related compounds often involves modulation of pathways like NF-κB and JNK, which can indirectly influence cell survival and death chemfaces.comnih.govfrontiersin.org.

Anti-inflammatory Actions and Pathway Modulation

This compound has demonstrated anti-inflammatory properties, with research investigating its effects on key inflammatory mediators and signaling pathways.

One study reported that this compound, along with epithis compound, exhibited inhibitory activity on nitric oxide (NO) synthesis in lipopolysaccharide (LPS)-activated macrophages. This compound showed an IC50 value of 75 µM for inhibiting NO production researchgate.net. Furthermore, this compound and epicurcumenol have been noted to have inhibitory effects on the release of tumor necrosis factor-alpha (TNF-α) chemfaces.commedchemexpress.com. Related compounds like curcumol have been shown to inhibit LPS-induced production of TNF-α, IL-1β, and IL-6 at both transcriptional and translational levels, primarily by suppressing the JNK-mediated AP-1 pathway rather than the NF-κB pathway chemfaces.com. Curcumin (B1669340), a well-studied compound from Curcuma species, is known to modulate inflammatory pathways such as NF-κB and AP-1, and its anti-inflammatory effects are often linked to the upregulation of PPAR-γ activation nih.govfrontiersin.orgtandfonline.comacs.org. While direct mechanisms for this compound are still being elucidated, its association with inhibiting NO and TNF-α suggests a role in modulating pro-inflammatory responses.

Table 3: Anti-inflammatory Activity of this compound

| Activity | Target/Mechanism | IC50 (µM) | Reference |

| Inhibition of NO synthesis | LPS-activated macrophages | 75 | researchgate.net |

| Inhibition of TNF-α release | Not specified | N/A | chemfaces.commedchemexpress.com |

Compound Name List:

this compound

Curcumenol

Curcumenone

Zederone

Labda-8(17),12-diene-15,16-dial

Dehydrocurdione

Comosone II

Germacrone

Zerumbone epoxide

9-isopropylidene-2,6-dimethyl-11-oxatricyclo[6.2.1.0(1,5)]undec-6-en-8-ol

Furanodiene

Germacrone-4,5-epoxide

Calcaratarin A

Germacrone-1,10-epoxide

Zerumin A

Curcumanolide A

Curcuzedoalide

Gweicurculactone

Heyneanone A

Heyneanone C

4,10-epizedoarondiol

15-hydroxythis compound

12-hydroxycurcumenol

Curcumanolides C and D

Aerugidiol

(E)-15,16-bisnorlabda-8(17),11-dien-13-one

Epithis compound

Curcumol

Curcumin

Demethoxycurcumin

Bisdesmethoxycurcumin

5′-methoxycurcumin

Dihydrocurcumin

Xanthorrhizol

Curdione

Neocurdione

13-hydroxygermacrone (B3026645)

Furanodienone

Curdionolide B

Curdionolide A

Aeruginolactone

Zedoarondiol

Isozedoarondiol

Procurcumadiol

Neuroprotective and Antioxidant Studies in Preclinical Models

Mechanisms of Reactive Oxygen Species (ROS) Scavenging

This compound exhibits potent antioxidant properties, primarily through the scavenging of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause cellular damage, contributing to aging and various disease states. Research indicates that extracts from Curcumae Rhizoma, which contain this compound, significantly reduced intracellular ROS levels in Caenorhabditis elegans by 71% under UV stress conditions mdpi.comnih.gov. This ROS-scavenging capability is a fundamental aspect of this compound's protective effects. The process involves the conversion of superoxide (B77818) radicals (O₂⁻) into hydrogen peroxide (H₂O₂) by enzymes like superoxide dismutase (SOD), a critical step in mitigating oxidative damage openmedicinejournal.comnih.gov. This compound, along with other related compounds from Curcuma species, has been shown to activate pathways such as the Nrf2-ARE pathway, which plays a crucial role in the cellular antioxidant defense system frontiersin.org.

Upregulation of Antioxidant Enzyme Activity (e.g., Superoxide Dismutase, SOD)

A key mechanism by which this compound contributes to cellular protection is through the upregulation of antioxidant enzymes. Studies involving Curcumae Rhizoma extract in C. elegans demonstrated a significant increase in superoxide dismutase (SOD) activity, with treated nematodes exhibiting 1.62 times higher SOD activity compared to controls nih.gov. Furthermore, the expression of the sod-3 gene, which encodes a mitochondrial Mn-SOD, was notably upregulated by 3.67-fold in the treated C. elegans group nih.gov. This enhanced enzymatic activity helps to neutralize harmful superoxide radicals, thereby reducing oxidative stress. This compound and its related compounds have also been associated with activating the Nrf2-ARE pathway, which is known to upregulate the expression of various antioxidant enzymes frontiersin.org.

Genetic Regulation of Stress Response Genes (e.g., sod-3)

The genetic regulation of stress response pathways is central to cellular resilience. In C. elegans, the sod-3 gene is a critical target for antioxidant defense and is known to be regulated by the insulin (B600854)/IGF-1 signaling (IIS) pathway, specifically by the transcription factor DAF-16/FoxO mdpi.comnih.gov. Preclinical studies have shown that Curcumae Rhizoma extract, containing this compound, significantly upregulates sod-3 gene expression in C. elegans mdpi.comnih.gov. This transcriptional activation leads to increased SOD activity, bolstering the cell's ability to cope with oxidative challenges. The modulation of stress response genes like sod-3 underscores this compound's role in enhancing cellular defense mechanisms at a genetic level.

Modulation of Cellular Stress Resistance Pathways

This compound, as a component of Curcumae Rhizoma, has been shown to enhance cellular resistance to various forms of stress. In C. elegans, the aqueous extract of Curcumae Rhizoma significantly improved resistance to UV radiation, thermal stress, oxidative stress, and pathogen-induced stress mdpi.comnih.gov. Specifically, the extract demonstrated a marked enhancement of UV resistance, largely attributed to its ROS-scavenging and antioxidant enzyme-upregulating activities mdpi.comnih.gov. This compound itself is recognized for its neuroprotective and antioxidant activities, suggesting a direct contribution to these stress-mitigating effects medchemexpress.com.

Involvement of Longevity Signaling Pathways (e.g., FOXO signaling pathway, Insulin/IGF-1 signaling (IIS) pathway, DAF-16/FoxO regulation in C. elegans)

The cellular stress resistance conferred by this compound is intricately linked to conserved longevity signaling pathways. In C. elegans, the insulin/IGF-1 signaling (IIS) pathway, which involves the insulin receptor DAF-2 and the transcription factor DAF-16 (the worm ortholog of mammalian FOXO proteins), plays a pivotal role in regulating lifespan and stress resistance mdpi.comnih.govnih.gov. Research indicates that the stress-protective effects of Curcumae Rhizoma extract are mediated, in part, through the IIS pathway and the translocation of DAF-16 from the cytoplasm to the nucleus mdpi.comnih.gov. Nuclear DAF-16 then regulates the expression of downstream genes, including those involved in antioxidant defense, such as sod-3 mdpi.comnih.gov. Network pharmacology analyses of Curcumae Rhizoma also identified the FOXO signaling pathway as a key target modulated by its active compounds, including those related to this compound mdpi.com. Furthermore, curcumin, a related compound, has been shown to influence insulin signaling pathways and the expression of FOXO1 in mammalian models, suggesting a conserved role for these pathways in mediating the benefits of Curcuma species acs.orgnih.gov.

Anti-diabetic Potential through Enzyme Inhibition

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) Activity

While direct evidence of this compound inhibiting Protein Tyrosine Phosphatase 1B (PTP1B) activity was not found in the provided search results, related compounds from Curcuma species, particularly curcumin, have demonstrated significant effects on insulin signaling and metabolic regulation, which are relevant to anti-diabetic potential. Curcumin has been shown to modulate insulin resistance and improve insulin sensitivity in preclinical models of type 2 diabetes acs.org. It also influences insulin and insulin-like growth factor-1 (IGF-1) receptors and their signaling pathways nih.gov. These effects suggest that compounds within the Curcuma genus, including potentially this compound, may exert anti-diabetic effects through mechanisms that involve the regulation of insulin signaling cascades, which are often dysregulated in diabetes and are influenced by enzymes like PTP1B. Further research would be needed to specifically confirm PTP1B inhibition by this compound.

Compound List

this compound

Curcumae Rhizoma

Curcuma zedoaria

Curcumin

Hexahydrocurcumin (HHC)

Tetrahydrocurcumin (THC)

Octahydrocurcumin (OHC)

Curcumenol

Isothis compound

Curcumadione

Germacrone

Dehydrocurdione

Curcumenone

Zerumbone epoxide

Zerumin A

Zedoalactone A

Zedoalactone B

Zedoalactone C

Zedoalactone D

Zedoarondiol

Zedoarolide B

9-oxo-neothis compound

Implications for Glucose Metabolism Regulation

Research into the specific effects of this compound on glucose metabolism is currently limited. While other components of Curcuma longa, such as curcumin, have demonstrated significant potential in modulating glucose homeostasis—including lowering blood glucose levels, improving insulin sensitivity, and regulating glucose transporters (GLUT2, GLUT3, GLUT4) and the AMPK signaling pathway—direct evidence linking this compound to these specific metabolic actions is not extensively documented in the available preclinical studies. Further investigation is required to ascertain this compound's precise role in glucose metabolism regulation.

Effects on Platelet Aggregation

Preclinical research indicates that this compound exerts a notable influence on platelet function, particularly in the context of aggregation. Studies have consistently shown that this compound possesses significant inhibitory effects on platelet aggregation in vitro.

In vitro Inhibition of Platelet Aggregation

Several studies have identified this compound as one of the key bioactive constituents from Curcumae Rhizoma that demonstrably inhibits platelet aggregation in vitro. For instance, research has indicated that this compound, along with other sesquiterpenes like (+)-Curdione, Neocurdione, Isothis compound, and Curcumadione, significantly inhibits platelet aggregation. One study reported that 13-Hydroxycurzerenone and this compound inhibited arachidonic acid-induced platelet aggregation, with observed inhibition percentages ranging from 23.44% to 95.36%. This suggests a potent anti-platelet aggregation activity for this compound.

Table 1: In Vitro Platelet Aggregation Inhibition Findings

| Compound | Inducer | Observed Effect | Reference |

| This compound | Arachidonic Acid | Inhibited platelet aggregation (23.44% - 95.36% range) | researchgate.net |

| (+)-Curdione | Not specified | Obviously inhibited platelet aggregation | researchgate.net, nih.gov |

| Neocurdione | Not specified | Obviously inhibited platelet aggregation | researchgate.net, nih.gov |

| Isothis compound | Not specified | Obviously inhibited platelet aggregation | researchgate.net, nih.gov |

| Curcumadione | Not specified | Obviously inhibited platelet aggregation | researchgate.net, nih.gov |

| 13-Hydroxycurzerenone | Arachidonic Acid | Inhibited platelet aggregation (23.44% - 95.36% range) | researchgate.net |

Investigation of Molecular Targets and Signaling Cascades

The mechanisms by which this compound exerts its biological effects are being explored through various molecular and pharmacological approaches, including network pharmacology and direct target identification.

Interaction with Chemokine Receptors (e.g., CCR5)

This compound has been identified as a compound that interacts with chemokine receptors, specifically CCR5. CCR5 is a G protein-coupled receptor (GPCR) involved in immune responses and inflammation. Research suggests that this compound's interaction with CCR5 may contribute to its observed biological activities, including its effects on platelet aggregation. The classification of this compound's target as CCR places it within the GPCR/G Protein pathway and the Immunology/Inflammation domain.

Predicted Target Interactions via Network Pharmacology (e.g., AKT1, PIK3CA, SRC, MAPK3, MAPK1)

Network pharmacology approaches have predicted several key molecular targets and signaling pathways associated with this compound and other components of Curcumae Rhizoma. These predictions suggest that this compound may exert its therapeutic effects by modulating targets such as AKT1 (AKT serine/threonine kinase 1), PIK3CA (phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha isoform), SRC (proto-oncogene tyrosine-protein kinase), MAPK3 (mitogen-activated protein kinase 3), and MAPK1 (mitogen-activated protein kinase 1). These targets are integral to various cellular processes, including cell survival, proliferation, and signaling cascades.

Table 2: Predicted Molecular Targets of this compound via Network Pharmacology

| Target Name | Gene Symbol | Biological Role | Associated Pathway | Reference |

| AKT Serine/threonine kinase 1 | AKT1 | Cell survival, proliferation, metabolism, angiogenesis | PI3K/AKT signaling pathway, MAPK signaling pathway | nih.gov, frontiersin.org |

| Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha isoform | PIK3CA | PI3K/AKT signaling pathway activation, cell growth, survival | PI3K/AKT signaling pathway, MAPK signaling pathway | nih.gov, frontiersin.org |

| Proto-oncogene tyrosine-protein kinase | SRC | Signal transduction, cell growth, adhesion, migration, angiogenesis | PI3K/AKT signaling pathway, MAPK signaling pathway | nih.gov, frontiersin.org |

| Mitogen-activated protein kinase 3 | MAPK3 | Cell proliferation, differentiation, survival, inflammatory responses | MAPK signaling pathway | nih.gov, frontiersin.org |

| Mitogen-activated protein kinase 1 | MAPK1 | Cell proliferation, differentiation, survival, inflammatory responses | MAPK signaling pathway | nih.gov, frontiersin.org |

| Chemokine receptor type 5 | CCR5 | Chemokine signaling, immune cell trafficking, inflammation | GPCR/G Protein, Immunology/Inflammation | medchemexpress.com, medchemexpress.com, researchgate.net, nih.gov |

Regulation of Calcium (Ca2+) Signaling Pathway

In addition to its predicted interactions with protein kinases and receptors, this compound has also been implicated in the regulation of the Calcium (Ca2+) signaling pathway. Network pharmacology studies suggest that this compound, as a component of Curcumae Rhizoma, may influence cellular processes by modulating calcium signaling. This pathway is critical for a wide array of cellular functions, including muscle contraction, neurotransmitter release, and cell growth. The involvement of this compound in regulating Ca2+ signaling, alongside pathways like MAPK and PI3K/AKT, highlights its potential as a multi-target agent.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Research indicates that this compound, along with other compounds from Curcuma species, may modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, studies suggest that this compound, as part of complex herbal extracts, plays a role in regulating this pathway. For instance, in the context of primary dysmenorrhea, it has been proposed that this compound and its metabolites can influence the MAPK signaling pathway, contributing to therapeutic effects frontiersin.org. Furthermore, investigations into Curcumae Rhizoma (CR) have shown that its components, including those related to this compound's activity, can inhibit the expression of MAPK signaling pathway-related proteins, such as ERK and JNK researchgate.net. Curcumin, a related compound, has also been shown to inhibit MAPK pathways and reduce p38 MAPK levels in certain contexts, suggesting a broader role for Curcuma constituents in modulating this critical signaling cascade involved in cellular responses like inflammation and proliferation frontiersin.orgtandfonline.comfrontiersin.org.

Influence on PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is another area where this compound's influence has been investigated. Studies suggest that this compound, as a component of Curcuma species, can modulate this pathway. For example, it is listed among compounds that target the PI3K/AKT pathway in the context of cardiovascular health frontiersin.org. In preclinical models, Curcumae Rhizoma (CR) has been shown to effectively inhibit the expression of PI3K-Akt signaling pathway-related proteins, including PI3K and AKT, and has been associated with inhibiting platelet aggregation researchgate.net. While direct quantitative data for this compound's specific effects on PI3K/AKT phosphorylation are limited in the reviewed literature, its association with the modulation of this pathway in various Curcuma extracts highlights its potential role. For instance, Curcumol, a related compound, has demonstrated the ability to inhibit the PI3K/AKT pathway, leading to reduced cell proliferation and increased apoptosis in cancer cell lines nih.gov.

Role in Serotonergic Synapse Modulation

Preclinical research has also indicated a potential role for this compound in the modulation of serotonergic synapses. In studies investigating the therapeutic mechanisms of Curcuma species for conditions like primary dysmenorrhea, it has been proposed that compounds such as this compound may exert their effects, in part, by regulating serotonergic synapses frontiersin.org. This suggests a potential involvement of this compound in neurotransmitter system modulation, though further detailed investigations specifically on serotonergic synapse mechanisms are needed.

Molecular Docking and Receptor Binding Studies (e.g., Estrogen Receptor Alpha)

Molecular docking studies have provided insights into this compound's potential interactions with various biological targets, including hormone receptors.

Estrogen Receptor Alpha (ERα): Molecular docking analyses have visualized the interaction between this compound and Estrogen Receptor Alpha (ERα). These studies indicate that this compound interacts with ERα, similar to established ligands like estradiol (B170435) and tamoxifen (B1202) amazonaws.com.

Progesterone Receptor (PR): this compound has also been evaluated through molecular docking for its interaction with the Progesterone Receptor (PR), a key target in breast cancer research. These studies have shown favorable binding energies, with this compound exhibiting a binding affinity of -7.85 kcal/mol, comparable to alpha-turmerone (B1252591) bio-integration.orgresearchgate.netscienceopen.com. This suggests a potential role as a ligand for the PR.

SARS-CoV-2 Protease: In silico screening for potential antiviral agents has docked this compound with the SARS-CoV-2 protease, yielding a binding energy of -6.6 kcal/mol and showing interactions with residues such as GLU166 and HIS163 informaticsjournals.co.in.

FoxO: Molecular docking studies have also assessed this compound's interaction with FoxO, a transcription factor involved in stress resistance and longevity. In these studies, this compound exhibited weaker binding energies compared to other curcumin derivatives, suggesting less stable interactions with FoxO mdpi.com.

Chemical Derivatization and Structure Activity Relationship Sar Studies

Synthesis of Procurcumenol Derivatives for Bioactivity Profiling

Research into this compound and its related compounds, such as curcumin (B1669340), has explored the synthesis of various derivatives to enhance their biological properties. While direct synthesis of this compound derivatives for broad bioactivity profiling is an active area, studies often focus on curcumin analogues due to the extensive research on curcumin itself dovepress.comnih.govresearchgate.netnih.govnih.gov. These studies typically involve modifying key functional groups of the parent compound to generate new chemical entities. For instance, researchers have synthesized novel curcuminoid derivatives by altering the β-diketone moiety or modifying the aryl substitution patterns, aiming to improve their anticancer, antioxidant, or anti-inflammatory activities researchgate.netnih.gov. Similarly, modifications of other natural products, like curcumol (B1669341), have led to derivatives with enhanced anticancer properties and altered structure-activity relationships (SAR) researchgate.net. The synthesis strategies often involve reactions such as esterification, etherification, or the formation of heterocyclic rings, with the resulting compounds then being evaluated for their efficacy against various biological targets or disease models.

Exploration of Bioavailability and Stability Enhancements through Derivatization

A significant challenge for many natural compounds, including those related to this compound, is their poor bioavailability, characterized by low aqueous solubility, rapid metabolism, and poor absorption nih.govresearchgate.net. Derivatization offers a key strategy to overcome these limitations. For curcumin, a closely related compound, various modification strategies have been employed to enhance its pharmacokinetic properties, such as conjugation with biomolecules, polymers, or the formation of metal complexes nih.govresearchgate.net. Similarly, for this compound and its analogues, chemical modifications can be explored to improve their lipophilicity, thereby potentially enhancing cell membrane permeability and oral absorption ontosight.ainih.gov. Protecting reactive functional groups through esterification or other derivatization methods can also lead to increased stability against enzymatic degradation or oxidative stress, prolonging the compound's half-life and therapeutic efficacy. While specific studies detailing the derivatization of this compound solely for bioavailability and stability enhancement are less prevalent than for curcumin, the general principles applied to curcumin are highly relevant and indicative of potential research directions for this compound nih.govnih.gov.

Analytical Methodologies for Research Quantification and Identification

Application as a Reference Standard in Phytochemical Research

In phytochemical analysis, the availability of pure reference standards is critical for the accurate identification and absolute quantification of compounds within a complex mixture. academicjournals.org A reference standard is a highly purified compound against which analytical measurements can be made. Procurcumenol, once isolated and its structure unequivocally confirmed through spectroscopic methods (NMR, MS, IR, UV), serves as a reference standard in several key applications. neelain.edu.sd

When used as a standard, a known concentration of pure this compound is analyzed using a technique like HPLC or GC. This creates a calibration curve that correlates the instrument's response (e.g., peak area) to the compound's concentration. This curve can then be used to determine the exact concentration of this compound in unknown samples, such as different plant extracts or biological fluids. The lack of commercially available standards for many natural products often necessitates their isolation and purification directly from the source material to facilitate quantitative studies. academicjournals.orgnih.gov

Future Directions in Procurcumenol Academic Research

Elucidation of Additional Molecular Targets and Signaling Pathways

Current research indicates that Procurcumenol modulates several biological processes by interacting with specific molecular targets and influencing key signaling pathways. It has been identified as an inhibitor of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), and it targets CCR5, with documented inhibitory effects on platelet aggregation. Furthermore, studies suggest its involvement in pathways such as Nrf2-ARE, PI3K/AKT/mTOR, MAPK, JNK, p38, NF-κB, STAT3, and endoplasmic reticulum (ER) stress, contributing to its antioxidant and anti-inflammatory effects. tandfonline.commdpi.comnih.govnih.govchemfaces.comnih.govacs.orgx-mol.netnih.govmdpi.com

However, a comprehensive understanding of this compound's complete molecular interaction network remains incomplete. Future research should prioritize the systematic identification of all direct and indirect molecular targets, including proteins, enzymes, and receptors, that this compound interacts with. Advanced techniques, such as chemical proteomics and affinity chromatography coupled with mass spectrometry, can be employed to map these interactions with high specificity. Elucidating the intricate signaling cascades downstream of these targets will be crucial for understanding its pleiotropic effects and for identifying novel therapeutic applications. Investigating its role in complex cellular processes like cell cycle regulation, apoptosis, and immune responses requires detailed pathway analysis. frontiersin.orgnih.gov

Comprehensive Mechanistic Studies in Diverse Preclinical Disease Models

This compound has demonstrated promising activity in various in vitro and some in vivo models. Studies have utilized cancer cell lines such as MCF-7, Ca Ski, PC-3, and HT-29 to assess its antiproliferative effects, and RAW264.7 cells to evaluate its inhibition of NO production. Its neuroprotective effects have been studied in NG108-15 cells, and its impact on stress resistance has been explored in Caenorhabditis elegans. tandfonline.commdpi.comresearchgate.netacgpubs.org

To fully translate its therapeutic potential, future research must expand these investigations to a broader spectrum of preclinical disease models. This includes exploring its efficacy and mechanisms in diverse inflammatory conditions (e.g., arthritis, inflammatory bowel disease), metabolic disorders (e.g., diabetes, obesity), and a wider range of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's, stroke) beyond general neuroprotection. Furthermore, a greater emphasis on well-controlled in vivo studies using relevant animal models is essential. Such studies should aim to elucidate the pharmacokinetics, pharmacodynamics, and therapeutic efficacy of this compound in a systemic context, providing a more robust foundation for potential clinical translation. nih.govfrontiersin.orgsci-hub.senih.govresearchgate.net

Table 1: Preclinical Models for this compound Research

| Disease Area / Condition | Current Models Studied | Future Research Focus |

| Cancer | Cell lines (MCF-7, Ca Ski, PC-3, HT-29) | Diverse cancer types, in vivo xenograft models, metastasis models |

| Inflammation | RAW264.7 cells (NO inhibition) | Arthritis, IBD, sepsis models (in vivo and in vitro) |

| Neuroprotection | NG108-15 cells | Alzheimer's, Parkinson's, stroke, neuroinflammation models (in vivo) |

| Metabolic Disorders | N/A | Diabetes, obesity, non-alcoholic fatty liver disease models |

| General Health | C. elegans (stress resistance) | Aging models, cardiovascular disease models |

Development of Advanced Synthetic and Biosynthetic Strategies for Analog Generation

Currently, this compound is primarily obtained through isolation from natural sources like Curcuma rhizomes. While this method provides access to the compound, it can be limited by yield, purity, and scalability. Information regarding its chemical synthesis is not extensively detailed in the current literature. tandfonline.commdpi.com

Future research should focus on developing efficient and scalable synthetic routes for this compound. This will not only ensure a reliable supply for further studies but also facilitate the creation of structural analogs. The synthesis of analogs is critical for structure-activity relationship (SAR) studies, allowing researchers to identify key structural features responsible for its biological activity. Modifications could aim to enhance bioavailability, improve target specificity, reduce potential off-target effects, and optimize pharmacokinetic properties. Exploring biosynthetic strategies, if feasible, could also offer an alternative sustainable production method. frontiersin.orgresearchgate.net

Integration of Omics Technologies in Mechanistic Investigations

Omics technologies, including metabolomics, proteomics, and transcriptomics, offer powerful tools for dissecting complex biological mechanisms at a systems level. While these approaches have been applied to related compounds like curcumin (B1669340) and curcumol (B1669341) to understand their effects in cancer, stress response, and other conditions, their specific application to this compound is less documented. mdpi.comnih.govfrontiersin.orgnih.govnih.govresearchgate.netfrontiersin.orgmdpi.com

A significant future direction involves the systematic integration of these omics technologies in this compound research. Metabolomic profiling can reveal how this compound alters cellular metabolic pathways. Proteomic studies can identify changes in protein expression and post-translational modifications induced by this compound, thereby pinpointing its direct protein targets and affected cellular machinery. Transcriptomic analysis can provide a global view of gene expression changes, shedding light on the signaling pathways and transcriptional programs modulated by the compound. Combining these data streams can offer a holistic understanding of this compound's mechanism of action, identify novel therapeutic targets, and reveal biomarkers for its efficacy. nih.govnih.gov

Exploration of Synergy with Other Bioactive Compounds in Preclinical Combinatorial Research

Combinatorial approaches, where a compound is used in conjunction with other agents, represent a promising strategy for enhancing therapeutic efficacy and overcoming drug resistance. Research has shown that curcumin, a related compound, exhibits synergistic effects when combined with other natural products like epicatechin, resveratrol, flavocoxid, and β-caryophyllene, particularly in anti-inflammatory contexts. tandfonline.comnih.govresearchgate.net Furthermore, this compound itself has demonstrated synergistic effects with antibiotics against certain bacteria. acgpubs.org

Future research should systematically explore the synergistic potential of this compound with a wide array of other bioactive compounds. This includes combinations with other natural products known for their complementary activities, as well as established pharmaceutical agents used in various disease treatments. Preclinical studies should be designed to evaluate these combinations across different disease models, assessing not only efficacy but also potential synergistic mechanisms and safety profiles. Identifying optimal combination ratios and understanding the molecular basis for synergy will be critical for developing effective combination therapies involving this compound.

Compound List:

this compound

Curcumin

Curcumol

Curcumadione

Dehydrocurdione

Zerumbone epoxide

Zerumin A

Germacrone

Zedoarondiol

Zederone

Gweicurculactone

Curcumalide A

Curcumanolide C

Curcumanolide D

Heyneanone A-D

Flavocoxid

β-caryophyllene

Cisplatin

Laminarin

Piperine

Epicatechin

Resveratrol

Silymarin

Soybean

Lycopene

Rosemary

Beta-carotene

Beta-sitosterol

Eucalyptus

Tinospora cordifolia

Aloe

Green tea

Pyrazole derivatives

Triazole derivatives

Saquinavir

Ritonavir

Lopinavir

Doxycycline

Chlorpromazine

Heparin

Glycyrrhizic acid

Emodin

Curdione

Neocurdione

Beta-elemene

Alpha-tocopherol

Q & A

Q. How is Procurcumenol identified in plant extracts, and what analytical methods are recommended?

this compound is typically isolated using silica gel column chromatography followed by preparative HPLC. Structural identification relies on advanced spectroscopic techniques, including -NMR, -NMR, and UV/IR spectroscopy. For example, NMR analysis can distinguish this compound from isomers like epithis compound by comparing chemical shifts and coupling patterns .

Q. What are standard bioassays to evaluate this compound’s anti-inflammatory activity?

The compound’s inhibitory effects on NO and TNF-α production are assessed using LPS-activated murine peritoneal macrophages. Key parameters include LPS concentration (e.g., 1 µg/mL), incubation time (24–48 hours), and measurement of IC values via ELISA or Griess reagent. Positive controls like L-NMMA (for NO) are essential for validation .

Q. Which plant species are primary sources of this compound?

this compound is isolated from Curcuma zedoaria (syn. C. aeruginosa) and Curcuma longa rhizomes. Phytochemical screening of ethyl acetate or hexane fractions from methanol extracts yields higher concentrations .

Q. What storage conditions are recommended for this compound in experimental settings?

this compound should be stored at 2–8°C in airtight, light-protected containers to prevent degradation. Stability tests under varying temperatures (e.g., room temperature vs. refrigerated) are advised to confirm compound integrity over time .

Advanced Research Questions

Q. How can extraction protocols for this compound be optimized to improve yield?

Solvent polarity significantly impacts yield: hexane and ethyl acetate are optimal for non-polar sesquiterpenes. Sequential extraction (e.g., methanol followed by fractionation) combined with silica gel chromatography improves purity. Advanced techniques like GC-SAW or UPLC-MS/MS can monitor extraction efficiency in real time .

Q. How should researchers address discrepancies in reported IC50_{50}50 values for TNF-α inhibition?

Variability in IC (e.g., 310.5 µM in one study vs. lower values in others) may arise from differences in macrophage sources (human vs. murine), LPS activation protocols, or assay sensitivity. Standardizing cell lines, LPS concentrations, and normalizing data to positive controls (e.g., dexamethasone) reduces inter-study variability .

Q. What experimental design considerations are critical for in vivo studies on this compound?

Follow NIH preclinical guidelines: specify animal strain, sample size justification, blinding methods, and randomization. For inflammation models (e.g., murine colitis), include dose-response curves (10–100 mg/kg) and measure biomarkers like serum TNF-α. Adhere to ARRIVE 2.0 reporting standards for reproducibility .

Q. How can the purity of isolated this compound be validated?

Use HPLC with a C18 column (acetonitrile/water mobile phase) and compare retention times against authenticated standards. Purity ≥95% is recommended, validated via UV absorption at 254 nm and mass spectrometry. Spectral purity (e.g., -NMR integration) should show no extraneous peaks .

Q. What mechanistic studies are recommended beyond TNF-α/NO inhibition?

Transcriptomic profiling (RNA-seq) of LPS-treated macrophages can identify downstream targets (e.g., NF-κB, MAPK pathways). Molecular docking studies may predict interactions with TLR4 or COX-2. Combine these with siRNA knockdowns to validate this compound’s mode of action .

Q. How can researchers investigate synergistic effects of this compound with other compounds?